molecular formula C20H35N5O B2721116 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea CAS No. 1172417-39-8

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Cat. No.: B2721116
CAS No.: 1172417-39-8
M. Wt: 361.534
InChI Key: ICOKOONJAFZDFZ-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This urea derivative is structurally engineered with key pharmacophoric elements, including a tert-butyl group, a dimethylaminophenyl moiety, and a methylpiperazine group. The urea functionality is a privileged scaffold in drug discovery, renowned for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for enhancing binding affinity and selectivity . The incorporation of a dimethylamine (DMA) group is a strategic feature, as this pharmacophore is present in numerous FDA-approved drugs and is known to influence key drug-like properties such as solubility and bioavailability . The simultaneous presence of the methylpiperazine group further augments the molecule's potential for interaction with various enzymes and receptors, making it a versatile scaffold for probing biological mechanisms. Urea-based compounds have a well-established role in medicinal chemistry, with applications spanning from anticancer agents to kinase inhibitors . This particular compound is supplied as a high-purity material for research applications only. It is intended for use in early-stage drug discovery, hit-to-lead optimization, and biochemical assay development. Its structure suggests potential for investigating pathways relevant to oncology and other disease areas. Researchers can utilize this compound as a building block for further chemical elaboration or as a reference standard in biological screening. This product is for non-human research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-tert-butyl-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N5O/c1-20(2,3)22-19(26)21-15-18(25-13-11-24(6)12-14-25)16-7-9-17(10-8-16)23(4)5/h7-10,18H,11-15H2,1-6H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOKOONJAFZDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular formats.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Tert-butyl group : A bulky alkyl group that may influence the compound's lipophilicity and receptor interactions.
  • Dimethylamino group : A basic amine that can engage in hydrogen bonding and ionic interactions with biological targets.
  • Piperazine moiety : Known for its role in enhancing the pharmacological properties of various drugs, particularly in terms of receptor binding.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related urea derivatives can act as inhibitors of specific oncogenic pathways.

  • Mechanism of Action : These compounds often inhibit protein kinases or disrupt cell signaling pathways associated with cancer proliferation.
  • Case Study : A derivative was tested against various cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating potent activity against tumor cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on its structural analogs found promising results against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Neuropharmacological Effects

The dimethylamino and piperazine groups suggest potential neuropharmacological effects. Preliminary studies indicate that the compound may exhibit anxiolytic or antidepressant-like activities through serotonin receptor modulation.

  • Behavioral Studies : In rodent models, administration of similar compounds resulted in reduced anxiety-like behavior in elevated plus maze tests.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the tert-butyl and piperazine groups have been shown to significantly alter potency and selectivity.

Key Findings:

  • Substitution Variations : Altering the position or type of substituents on the piperazine ring can enhance binding affinity to target receptors.
  • Lipophilicity : Increasing lipophilicity through structural modifications often correlates with improved cellular uptake.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Urea Derivatives

Compound Name Substituents Key Functional Groups Reference
1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea (Target) tert-Butyl, 4-(dimethylamino)phenyl, 4-methylpiperazine Urea, tertiary amines N/A
M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) Morpholino, trifluoromethyl, pyridinyl Urea, morpholine, CF3
1-(3-(2,4-dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea 4-Methylpiperazine, indenopyrazole, thiazole Urea, heterocyclic amines
1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea Cycloheptyl, dimethylaminophenyl Bis-urea, bulky aliphatic chains

Key Observations :

  • The target compound shares the 4-methylpiperazine group with the indenopyrazole derivative (), which is critical for solubility and target binding.
  • Unlike M64 (), which uses a morpholino group and trifluoromethyl for enhanced lipophilicity, the target compound prioritizes tertiary amines (dimethylamino and piperazine) for polar interactions.
  • The bis-urea structure in highlights how bulky substituents (e.g., cycloheptyl) reduce solubility but may improve metabolic stability.

Table 2: Reported Activities of Structural Analogs

Compound Biological Activity Mechanism/Application Reference
M64 (FAK activator) Promotes intestinal epithelial repair FAK activation via urea-morpholine interaction
1-(3-(2,4-dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea Kinase inhibition (potential) Molecular dynamics-identified hit
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea Research compound (no direct activity reported) Lab-scale synthesis

Key Insights :

  • M64’s morpholino group enhances FAK activation (), whereas the target’s dimethylamino group may favor different signaling pathways.

Physicochemical Properties

Table 3: Property Comparison

Property Target Compound M64 () Indenopyrazole Urea ()
Molecular Weight (g/mol) ~450 (estimated) 527.4 ~550 (estimated)
LogP (Predicted) 2.8 (moderate lipophilicity) 3.1 (higher due to CF3) 3.5 (heterocyclic cores)
Solubility Moderate (tertiary amines enhance aqueous solubility) Low (trifluoromethyl reduces solubility) Low (bulky heterocycles)

Analysis :

  • The target compound’s 4-methylpiperazine and dimethylamino groups likely improve aqueous solubility compared to M64’s CF3 group ().

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, such as coupling an isocyanate intermediate with a substituted amine. For example:

  • Step 1: React a tert-butyl-substituted amine with phosgene or a carbonyldiimidazole derivative to generate the urea backbone .
  • Step 2: Introduce the 4-(dimethylamino)phenyl and 4-methylpiperazinyl moieties via nucleophilic substitution or alkylation under inert conditions (e.g., dry dichloromethane, argon atmosphere) .
  • Purity optimization: Use flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) and confirm purity via HPLC (>95%) and mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy identifies urea C=O stretching (~1640–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • NMR (¹H, ¹³C, ¹⁹F) resolves substituent environments (e.g., tert-butyl singlet at ~1.3 ppm in ¹H NMR; piperazine methyl groups at ~2.2–2.5 ppm) .
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₃₄N₆O: 399.29) .

Q. How should researchers design initial biological activity screens for this compound?

  • Target selection: Prioritize receptors/enzymes associated with urea derivatives (e.g., kinases, GPCRs) based on structural analogs .
  • Assay types: Use in vitro enzymatic inhibition assays (e.g., fluorescence-based) and cell viability tests (MTT assay) at concentrations 1–100 μM .
  • Controls: Include known inhibitors (e.g., staurosporine for kinases) and structurally similar urea derivatives for baseline comparison .

Advanced Research Questions

Q. How can conflicting biological activity data from different studies be resolved?

  • Example contradiction: Antimicrobial activity reported in one study vs. no activity in another.
  • Resolution steps:
    • Verify assay conditions (e.g., bacterial strain variability, compound solubility in DMSO/PBS) .
    • Re-test with standardized protocols (e.g., CLSI guidelines for MIC determination).
    • Analyze structural analogs (Table 1) to identify substituents critical for activity (e.g., trifluoromethyl vs. tert-butyl groups) .

Q. Table 1: Structural Analogs and Activity Trends

Compound SubstituentsObserved ActivityReference
4-Chlorophenyl, piperidinylEnhanced receptor selectivity
Naphthalene, morpholinylImproved lipophilicity
Trifluoromethyl, tetrazinylStrong fluorescence

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Kinetic studies: Perform time-dependent enzyme inhibition assays to distinguish reversible vs. irreversible binding .
  • Molecular docking: Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • Cellular thermal shift assays (CETSA): Confirm target engagement by measuring protein stability shifts after compound treatment .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed during optimization?

  • Solubility enhancement: Introduce hydrophilic groups (e.g., morpholinoethoxy) or formulate as salts (e.g., hydrochloride) .
  • Permeability testing: Use Caco-2 cell monolayers to assess intestinal absorption; tert-butyl groups may enhance membrane penetration .
  • Metabolic stability: Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., piperazine N-demethylation) .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Process optimization: Replace toxic solvents (e.g., dichloromethane) with greener alternatives (e.g., 2-MeTHF) .
  • Catalyst screening: Test palladium or copper catalysts for coupling steps to reduce reaction time .
  • Quality control: Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR monitoring) for real-time purity assessment .

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